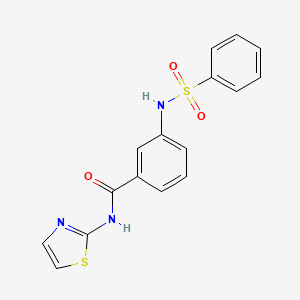

3-(benzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(benzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide” is a complex organic compound. It contains a benzene ring, a sulfonamide group, a thiazole ring, and a benzamide group. These functional groups suggest that this compound could have interesting chemical properties and potential applications .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiazole ring, the introduction of the sulfonamide group, and the formation of the benzamide group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene, thiazole, sulfonamide, and benzamide groups would likely contribute to the compound’s overall structure and properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. The benzene, thiazole, sulfonamide, and benzamide groups could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Aplicaciones Científicas De Investigación

- 3-(phenylsulfonamido)-N-(thiazol-2-yl)benzamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, assessing its ability to inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways .

- The compound has shown promise as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on transmembrane serine protease 2 (TMPRSS2). TMPRSS2 plays a crucial role in viral infections, making it an attractive target for drug development .

- A derivative of this compound, (2Z,2′Z)-2,2′-(1,4-phenylene)bis(3-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)acrylonitrile) , has been synthesized and investigated as a novel sensor. It exhibits high selectivity and sensitivity toward cyanide ions (CN^-) over a wide range of other interfering anions .

- Researchers have explored the use of 3-(phenylsulfonamido)-N-(thiazol-2-yl)benzamide as a catalyst in green synthesis reactions. For instance, it has been employed in the one-pot three-component fusion reaction to synthesize novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines. This protocol offers advantages such as rapid synthesis, mild reaction conditions, and eco-friendliness .

- The compound’s structural properties have been characterized using techniques like TEM, BET, XRD, FT-IR, SEM, and EDX. Its potential as a material for various applications, including catalysis and biomedical uses, has been explored .

- Fluorapatite (FAp), which can accommodate different anionic and cationic ions, has been used as a support material for metal oxide catalysts. The tunable properties of FAp, including its acid-base properties, make it suitable for heterogeneous catalysis3-(phenylsulfonamido)-N-(thiazol-2-yl)benzamide loaded on FAp has demonstrated excellent catalytic activity .

Anticancer Activity

Enzyme Inhibition

Sensor Applications

Green Synthesis Catalyst

Materials Science

Heterogeneous Catalysts

Mecanismo De Acción

Target of Action

The primary target of the compound 3-(phenylsulfonamido)-N-(thiazol-2-yl)benzamide, also known as 3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide, HMS1657C10, or 3-(benzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide, is the Transmembrane Serine Protease 2 (TMPRSS2) . TMPRSS2 is a protein that plays a crucial role in the entry of certain viruses, including coronaviruses, into host cells .

Mode of Action

The compound acts as an inhibitor of TMPRSS2 . By binding to TMPRSS2, it prevents the protease from cleaving and activating the spike proteins of viruses. This inhibition blocks the entry of the virus into the host cell .

Biochemical Pathways

The inhibition of TMPRSS2 affects the viral entry pathway . By preventing the activation of viral proteins necessary for cell entry, the compound effectively stops the infection process at an early stage .

Pharmacokinetics

This suggests that the compound may have been optimized for favorable pharmacokinetic properties, such as good absorption and bioavailability, efficient distribution throughout the body, metabolism that doesn’t produce harmful byproducts, and effective excretion from the body .

Result of Action

The result of the compound’s action is the prevention of viral infections , such as those caused by coronaviruses . By inhibiting TMPRSS2, the compound prevents the virus from entering host cells, thereby stopping the infection before it can establish itself .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(benzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S2/c20-15(18-16-17-9-10-23-16)12-5-4-6-13(11-12)19-24(21,22)14-7-2-1-3-8-14/h1-11,19H,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNALQPBVZSYEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2-thienyl)ethyl]-7-{[2-(trifluoromethyl)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2484058.png)

![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-3-oxopropyl]isoindole-1,3-dione](/img/structure/B2484068.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2484069.png)

![3-phenyl-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2484072.png)

![2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid](/img/no-structure.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2484074.png)

![1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2484077.png)